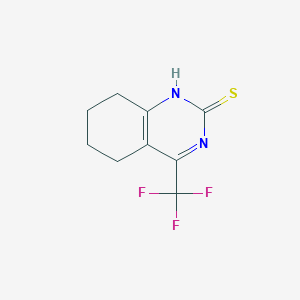

4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-2-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-2-thiol” is a derivative of quinazoline, which is a class of organic compounds with a bicyclic structure consisting of two fused six-membered aromatic rings, one of which is a benzene ring and the other is a nitrogen-containing pyrimidine ring . The “4-(Trifluoromethyl)” part suggests the presence of a trifluoromethyl group (-CF3) attached to the 4th carbon of the quinazoline ring. The “2-thiol” part indicates the presence of a thiol group (-SH) attached to the 2nd carbon of the quinazoline ring.

科学的研究の応用

Synthesis and Derivatization

The compound has been involved in the synthesis of various substituted tetrahydroquinazolines and dihydroquinazolines. Ivachtchenko, Kovalenko, and Drushlyak (2003) developed a method for synthesizing disubstituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and trisubstituted 4-oxo-3,4-dihydroquinazoline-2-thioles, highlighting its versatility in creating combinatorial libraries of these compounds (Ivachtchenko, Kovalenko, & Drushlyak, 2003).

Asymmetric Cycloaddition

In another study, Ji, Wang, and Sun (2018) utilized a copper-catalyzed asymmetric formal [4 + 2]-cycloaddition process involving copper-allenylidenes and hexahydro-1,3,5-triazines, providing a route to chiral tetrahydroquinazolines (Ji, Wang, & Sun, 2018).

Applications in Medicinal Chemistry

Johnson et al. (2013) explored the synthesis of 5,6,7,8-tetrahydroquinolines and tetrahydronaphthyridines containing trifluoromethyl groups. These compounds are valuable in medicinal chemistry due to their partially-saturated bicyclic ring and stable CF3 group (Johnson, O'mahony, Edwards, & Duncton, 2013).

Solar Cell Applications

A study by Hilmi, Shoker, and Ghaddar (2014) involved using a thiolate/disulfide organic-based electrolyte system, including 2-methyl-5-trifluoromethyl-2H-[1,2,4]triazole-3-thiol, in dye-sensitized solar cells (DSSCs). This research demonstrates the compound's potential in renewable energy applications (Hilmi, Shoker, & Ghaddar, 2014).

Biological Activity Exploration

Ohloblina, Bushuieva, and Parchenko (2022) researched the biological activity of 1,2,4-triazole derivatives, including compounds like 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazole-3-yl)methyl)morpholine, showing a wide spectrum of biological activity and potential for medical and veterinary applications (Ohloblina, Bushuieva, & Parchenko, 2022).

特性

IUPAC Name |

4-(trifluoromethyl)-5,6,7,8-tetrahydro-1H-quinazoline-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2S/c10-9(11,12)7-5-3-1-2-4-6(5)13-8(15)14-7/h1-4H2,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMQQXAWOTCAVBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=S)N2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Tert-butylsulfonyl)-2-[2-(2-fluorophenyl)hydrazono]acetonitrile](/img/structure/B1333096.png)

![2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid](/img/structure/B1333110.png)

![2-{[(4-Bromophenyl)sulfonyl]amino}-3-methylbutanoic acid](/img/structure/B1333111.png)

![1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B1333112.png)

![6-Acetyl-7-[2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1333141.png)